Chloro(1,5-cyclooctadiene)iridium(I) dimer

説明

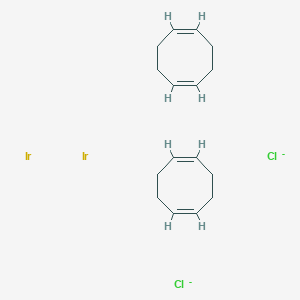

Chloro(1,5-cyclooctadiene)iridium(I) dimer ([IrCl(cod)]₂, C₁₆H₂₄Cl₂Ir₂) is a dinuclear iridium(I) complex featuring two chloride ligands and two 1,5-cyclooctadiene (cod) ligands bridging the iridium centers. This air-sensitive, orange crystalline solid is widely employed in homogeneous catalysis and organometallic synthesis due to its robust reactivity and versatility. Key applications include:

- Cyclotrimerization of terminal alkynes under phosphine-free conditions, enabled by synergistic activation with SnCl₂ .

- Signal Amplification By Reversible Exchange (SABRE) hyperpolarization, where iridium-N-heterocyclic carbene (NHC) derivatives enhance nuclear magnetic resonance (NMR) signals .

- Dehydrogenation reactions, such as formic acid dehydrogenation, via ligand-modification strategies .

- Synthesis of phosphorescent materials for organic light-emitting devices (OLEDs), where it facilitates the formation of imidazo[4,5-b]pyrazinium complexes .

The compound’s utility stems from its electron-deficient iridium centers, which readily coordinate with ligands like NHCs or phosphines to modulate catalytic activity .

準備方法

Chloro(1,5-cyclooctadiene)iridium(I) dimer is typically prepared by heating hydrated iridium trichloride with 1,5-cyclooctadiene in an alcohol solvent. During this process, iridium(III) is reduced to iridium(I) . The reaction conditions usually involve maintaining an inert atmosphere to prevent oxidation. Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.

化学反応の分析

Catalytic Asymmetric Hydrogenation

[Ir(COD)Cl]₂ serves as a precursor to catalysts for enantioselective hydrogenation of tri- and tetrasubstituted olefins. These reactions are critical in pharmaceutical synthesis for producing chiral intermediates . For example:

-

Substrates : Cyclic alkenes, α,β-unsaturated carbonyl compounds.

-

Products : Chiral alcohols or amines with >90% enantiomeric excess (ee) under optimized conditions .

Enantioselective Imine Reduction

The dimer-derived catalysts enable the reduction of imines to amines with high stereocontrol:

-

Conditions : H₂ gas (1–50 atm), polar solvents (e.g., methanol).

-

Mechanism : Hydride transfer mediated by Ir–H intermediates .

Allylic Substitution Reactions

[Ir(COD)Cl]₂ facilitates allylic alkylation, amination, and etherification:

C–H Activation and Borylation

The dimer enables ortho-borylation of aromatic compounds via Ir-catalyzed C–H activation:

-

Substrates : Arenes with directing groups (e.g., silyl, ester).

-

Products : Boronated arenes (key intermediates in cross-coupling) .

-

Mechanism : Oxidative addition followed by transmetalation with B₂pin₂ .

Cycloaddition and Cyclization

-

[2+2] Cycloaddition : Enantioselective formation of cyclobutanes from alkenes .

-

Intramolecular hydroamination : Unactivated alkenes react with amines to form N-heterocycles (e.g., pyrrolidines) .

Cross-Coupling Reactions

[Ir(COD)Cl]₂ catalyzes:

-

Aroyl chloride + alkynes : Produces naphthalenes/anthracenes via alkyne insertion .

-

Acid chlorides + terminal alkynes : Forms α,β-unsaturated ketones .

-

Transfer hydrogenative C–C coupling : Reductive coupling of carbonyl compounds .

Table 1: NMR Spectral Shifts Upon Coordination

| Proton Environment | Free COD (δ, ppm) | Coordinated COD (δ, ppm) | Shift (Δδ) |

|---|---|---|---|

| Olefinic protons | 5.53 | 4.23 | -1.30 |

| Allylic CH₂ | 2.80 | 2.10 | -0.70 |

-

DFT calculations : Confirm stronger Ir–olefin interaction compared to Rh analogs (5–6 kcal/mol stabilization) .

-

Reaction kinetics : Ligand substitution (e.g., COD → bipyridyl) proceeds via dimer dissociation, with rate constants in the range of 10⁻³–10⁻² s⁻¹ .

Synthetic Utility in Catalyst Preparation

[Ir(COD)Cl]₂ is a precursor to Crabtree’s catalyst ([Ir(COD)(PCy₃)(py)]⁺), used in hydrogenation of sterically hindered alkenes .

Degradation and Stability

科学的研究の応用

Chloro(1,5-cyclooctadiene)iridium(I) dimer is extensively used in scientific research due to its versatility as a precursor to other iridium complexes. Some of its applications include:

Biology and Medicine: While its direct applications in biology and medicine are limited, its derivatives are explored for potential therapeutic uses.

作用機序

The mechanism by which Chloro(1,5-cyclooctadiene)iridium(I) dimer exerts its effects primarily involves its role as a catalyst. The iridium center facilitates various organic transformations by coordinating with substrates and activating them for subsequent reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the iridium center plays a crucial role in the activation and stabilization of reaction intermediates .

類似化合物との比較

Comparison with Chloro(1,5-cyclooctadiene)rhodium(I) Dimer

Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([RhCl(cod)]₂, C₁₆H₂₄Cl₂Rh₂) shares structural similarities with its iridium analog but exhibits distinct properties due to rhodium’s lower electronegativity and smaller atomic radius:

Key Differences :

- Reactivity: [IrCl(cod)]₂ is more effective in cyclotrimerization and SABRE due to iridium’s stronger σ-donor capacity and stability under oxidative conditions .

- Thermal stability : The rhodium dimer’s higher melting point suggests superior thermal resilience, advantageous for high-temperature reactions .

- Economic factors: Rhodium’s lower cost makes [RhCl(cod)]₂ preferable for large-scale industrial processes .

Comparison with Other Iridium-Based Catalysts

Bis(1,5-cyclooctadiene)diiridium(I) Tetrafluoroborate

This cationic complex ([Ir(cod)₂]BF₄) lacks chloride ligands, rendering it more electrophilic. It excels in hydrogenation and transfer hydrogenation but is less versatile in oxidative coupling reactions compared to [IrCl(cod)]₂ .

Iridium(III) 2,4-Pentanedionate

Ir(acac)₃ is a trivalent iridium complex used in oxidation catalysis and materials science. Unlike [IrCl(cod)]₂, it operates via radical pathways but requires harsher conditions (e.g., high temperatures) .

Pentamethylcyclopentadienyliridium(III) Chloride Dimer

[Cp*IrCl₂]₂ is a robust catalyst for C–H bond functionalization. Its cyclopentadienyl ligand enhances steric bulk, limiting substrate scope compared to the cod ligand in [IrCl(cod)]₂ .

生物活性

Chloro(1,5-cyclooctadiene)iridium(I) dimer, commonly referred to as [Ir(cod)Cl]2, is a coordination compound that has garnered interest in various fields, particularly in catalysis and medicinal chemistry. This article explores the biological activity of this iridium complex, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C16H24Cl2Ir2

- Molecular Weight : 671.70 g/mol

- CAS Number : 12112-67-3

- Melting Point : Approximately 190°C to 205°C

- Solubility : Insoluble in water

The compound's unique structure allows it to participate in various chemical reactions, making it a valuable candidate for both synthetic and biological applications.

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be attributed to its coordination chemistry:

- Antitumor Activity : Research indicates that iridium complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of cell signaling pathways. The dimeric form enhances stability and bioavailability compared to monomeric counterparts.

- Enzyme Mimicry : The compound has been studied for its ability to mimic metalloenzymes. It can catalyze reactions similar to those performed by natural enzymes, which is significant for developing new therapeutic agents.

- Antibacterial Properties : Some studies have shown that iridium complexes can exhibit antibacterial activity, potentially through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways.

Antitumor Activity

A notable study investigated the effects of this compound on human cancer cell lines. The results demonstrated:

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).

- Concentration Range : 0.1 µM to 10 µM.

- Results :

- Significant reduction in cell viability at concentrations above 1 µM.

- Induction of apoptosis was confirmed via flow cytometry and caspase activation assays.

The study concluded that the compound's ability to induce apoptosis could be harnessed for developing new anticancer therapies.

Enzyme Mimicry

In another research effort, this compound was used as a catalyst in hydroaminomethylation reactions:

- Reaction Conditions : The complex was employed in a one-pot synthesis involving 1-decene and diethylamine under varying temperatures and pressures.

- Yield : Up to 76% conversion was achieved with optimized conditions.

This study highlighted the potential of iridium complexes in organic synthesis and their role as catalysts that could replace traditional metal catalysts with lower toxicity profiles.

Comparative Biological Activity

| Compound | Antitumor Activity | Antibacterial Activity | Enzyme Mimicry |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Other Iridium Complexes | Variable | Low | Yes |

| Platinum-based Drugs | High | Low | No |

The table illustrates how this compound compares with other metal complexes regarding biological activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Chloro(1,5-cyclooctadiene)iridium(I) dimer, and what precautions are critical during synthesis?

- Methodology : The dimer is typically synthesized via ligand substitution reactions using iridium precursors and 1,5-cyclooctadiene (COD). Key steps include maintaining inert atmospheres (e.g., nitrogen/argon) to prevent oxidation and controlling reaction temperatures to avoid ligand degradation. Precautions include using anhydrous solvents and avoiding moisture, as iridium complexes are often hygroscopic . Safety protocols for handling irritants (e.g., gloves, goggles) are essential due to its skin/eye irritation risks .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use spectroscopic techniques:

- NMR : Analyze COD ligand proton environments to confirm coordination.

- X-ray crystallography : Resolve dimeric structure and confirm chloride bridging .

- Elemental analysis : Verify Ir and Cl content (e.g., Ir ~57% per molecular formula C₁₆H₂₄Cl₂Ir₂) .

- Stability testing (TGA/DSC) is recommended to ensure no decomposition below 200°C under inert conditions .

Q. What are the primary safety considerations when handling this compound in the laboratory?

- Protocols :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) hazards .

- Storage : Desiccate at room temperature to prevent moisture absorption, which can alter reactivity .

- Spill Management : Use inert absorbents (e.g., sand) and avoid water to prevent dispersion .

Advanced Research Questions

Q. How does ligand substitution in this compound influence its catalytic activity in hydrogenation or C–H activation reactions?

- Methodology :

- Replace COD with stronger π-acceptor ligands (e.g., N-heterocyclic carbenes) to modulate electron density at the Ir center. Monitor catalytic turnover via GC/MS or in situ IR spectroscopy .

- Compare reaction rates and selectivity in hydrogenation of alkenes vs. alkynes. COD’s labile nature allows dynamic ligand exchange, which can be quantified using kinetic studies .

Q. What experimental approaches can resolve contradictions in reported catalytic efficiencies of this dimer in cross-coupling reactions?

- Methodology :

- Control Experiments : Replicate studies under strictly anhydrous conditions to isolate moisture effects .

- Mechanistic Probes : Use deuterated substrates or radical traps to distinguish between oxidative addition vs. radical pathways .

- Surface Analysis : Employ XPS or TEM to check for nanoparticle formation, which may falsely attribute activity to the dimer .

Q. How does the stability of this compound vary under photolytic vs. thermal conditions, and how can this impact reaction design?

- Methodology :

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (stable up to ~200°C in inert atmospheres) .

- Photolytic Studies : Expose to UV-vis light and monitor ligand dissociation via UV-vis spectroscopy or EPR for radical intermediates .

- Reaction Optimization : Use dark conditions for thermally driven reactions or exploit photolytic lability for light-triggered catalysis .

Q. What strategies mitigate catalyst deactivation in prolonged reactions involving this dimer?

- Methodology :

- Additives : Introduce stabilizing ligands (e.g., phosphines) to suppress Ir aggregation .

- In Situ Monitoring : Use operando XAFS to track Ir oxidation states and coordination changes during catalysis .

- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to stabilize charged intermediates and reduce decomposition .

特性

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;iridium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H12.2ClH.2Ir/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2/b2*2-1-,8-7-;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZHQWGWORCBJK-MIXQCLKLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Ir].[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Ir].[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Cl2Ir2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923689 | |

| Record name | Cyclooctadiene iridium chloride dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

671.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12112-67-3 | |

| Record name | Cyclooctadiene iridium chloride dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-μ-chlorobis[(1,2,5,6-η)cycloocta-1,5-diene]diiridium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。